molecular formula C21H19N5OS B10884369 1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone

1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone

Cat. No.: B10884369
M. Wt: 389.5 g/mol
InChI Key: WRXDDAIDFRUOCP-UHFFFAOYSA-N
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Description

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a quinoline and indole derivative These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The preparation begins with the synthesis of the quinoline and indole derivatives, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s quinoline and indole moieties allow it to bind to various receptors and enzymes, modulating their activity. This can result in the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE is unique due to its combined quinoline and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H19N5OS/c1-25-17-11-5-3-9-15(17)19-20(25)22-21(24-23-19)28-13-18(27)26-12-6-8-14-7-2-4-10-16(14)26/h2-5,7,9-11H,6,8,12-13H2,1H3

InChI Key

WRXDDAIDFRUOCP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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